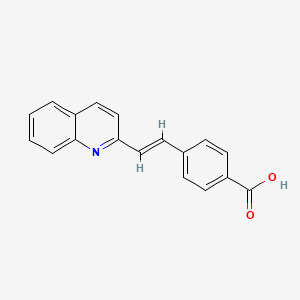

4-(2-(Quinolin-2-yl)vinyl)benzoic acid

Description

Historical Context and Evolution of Quinoline-Based Architectures in Chemical Sciences

The journey of quinoline (B57606) chemistry began in 1834 when it was first isolated from coal tar. nih.gov This nitrogen-containing heterocyclic aromatic compound quickly garnered attention for its presence in various natural products, most notably the antimalarial alkaloid quinine (B1679958). The therapeutic success of quinine spurred extensive research into the synthesis and derivatization of the quinoline scaffold, leading to the development of a vast library of compounds with diverse biological activities. nih.gov Over the decades, synthetic methodologies have evolved from classical name reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses to more sophisticated transition-metal-catalyzed cross-coupling reactions, allowing for precise functionalization of the quinoline ring system. This has enabled the fine-tuning of electronic and steric properties, expanding the application of quinoline derivatives beyond medicine into fields such as materials science, where they are explored for their optical and electronic properties.

Overview of Research Directions for 4-(2-(Quinolin-2-yl)vinyl)benzoic acid and Related Structures

Research into this compound and its analogues is primarily driven by their potential in two key areas: materials science and medicinal chemistry.

In the realm of materials science , these compounds are being investigated as organic dyes for dye-sensitized solar cells (DSSCs). bohrium.com The quinoline moiety acts as an electron acceptor, the vinyl bridge as a π-spacer, and the benzoic acid as an anchoring group to the semiconductor surface. nih.gov The efficiency of these solar cells is highly dependent on the photophysical properties of the dye, such as its absorption spectrum and excited-state lifetime. Researchers are actively synthesizing derivatives with modified quinoline and benzoic acid units to optimize these properties and improve solar cell performance.

In medicinal chemistry , the focus is on the biological activities of these compounds. A closely related compound, 2-[(E)-2-(quinolin-2-yl)vinyl]phenol, also known as quininib (B610386), has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels. nih.govnih.gov This discovery has opened up avenues for exploring this compound and its derivatives as potential anti-cancer agents, as tumor growth is highly dependent on angiogenesis. The structural similarity suggests that these compounds may interact with similar biological targets. Further research is aimed at understanding the structure-activity relationships and mechanisms of action of these molecules.

Detailed Research Findings

While specific, in-depth research articles focusing exclusively on this compound are limited in publicly available literature, valuable insights can be drawn from studies on closely related compounds.

A study on methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate provides crucial structural information. X-ray crystallography revealed that the molecule adopts an E conformation about the central carbon-carbon double bond. The quinoline and benzene (B151609) rings are not coplanar, exhibiting a dihedral angle between them. This non-planar structure can influence the extent of electronic conjugation and, consequently, the photophysical properties.

Research on 2-[(E)-2-(quinolin-2-yl)vinyl]phenol (quininib) has demonstrated significant anti-angiogenic activity. nih.govnih.gov This compound was found to inhibit the formation of new blood vessels in various experimental models, including zebrafish and human cell cultures. nih.gov The study highlights the potential of the quinoline-vinyl-phenyl scaffold as a pharmacophore for the development of new therapeutic agents.

In the context of materials science, various quinoline-based dyes with vinyl linkers and carboxylic acid anchoring groups have been synthesized and evaluated for their performance in DSSCs. These studies consistently show that the electronic properties of the quinoline and the nature of the π-conjugated system are critical in determining the efficiency of light harvesting and electron transfer.

Data Tables

The following tables summarize key information for this compound and a selection of related compounds. Due to the limited availability of specific experimental data for the title compound, some fields are populated with data from closely related structures to provide a comparative context.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₃NO₂ |

| Molecular Weight | 275.30 g/mol |

| Appearance | Solid (predicted) |

| CAS Number | 110113-96-7 |

Table 2: Spectroscopic Data for Related Quinoline-Vinyl Derivatives

| Compound | 1H NMR (ppm) | IR (cm-1) |

| Methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate | Aromatic protons in the range of 7.0-8.5 ppm; Vinyl protons around 7.5 ppm. | Bands corresponding to C=O (ester), C=C (vinyl and aromatic), C-N, and O-H stretching. |

| 2-[(E)-2-(quinolin-2-yl)vinyl]phenol (quininib) | Aromatic and vinyl protons in characteristic regions. | Phenolic O-H, aromatic C-H, C=C, and C-N stretching vibrations. |

Table 3: Photophysical Properties of a Representative Quinoline-Based Dye for DSSCs

| Property | Value |

| Absorption Maximum (λmax) | 400-500 nm (typical range) |

| Emission Maximum (λem) | 500-600 nm (typical range) |

| Molar Extinction Coefficient (ε) | > 20,000 M-1cm-1 (desirable for DSSCs) |

| Quantum Yield (Φ) | Varies depending on solvent and structure |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-quinolin-2-ylethenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-18(21)15-8-5-13(6-9-15)7-11-16-12-10-14-3-1-2-4-17(14)19-16/h1-12H,(H,20,21)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCHJWRZXPXCKH-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Quinolin 2 Yl Vinyl Benzoic Acid and Analogues

Friedländer Condensation and Related Quinoline (B57606) Annulation Approaches

The construction of the quinoline ring system is a fundamental step in the synthesis of the target molecule. The Friedländer annulation is a classic and versatile method for synthesizing quinolines and their derivatives. researchgate.netorganicreactions.org This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. organicreactions.orgnih.gov For the synthesis of quinolines relevant to the target compound, a 2-aminobenzaldehyde (B1207257) or a related ketone would be reacted with a carbonyl compound that can ultimately provide the C2 and C3 atoms of the quinoline ring. The reaction can be promoted by various catalysts, including acids, bases, or even heat. researchgate.net

Several related classical quinoline syntheses offer alternative routes to the quinoline core:

Skraup Synthesis: This method produces quinoline from the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.comiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and oxidation. wordpress.comnumberanalytics.com

Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst to form quinolines. iipseries.orgwikipedia.orgsynarchive.com

Combes Synthesis: This reaction involves the condensation of anilines with β-diketones under acidic conditions to yield 2,4-disubstituted quinolines. pharmaguideline.comiipseries.orgwikipedia.org The mechanism involves the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure. wikipedia.orgyoutube.com

Pfitzinger Reaction: This method provides a route to quinoline-4-carboxylic acids through the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction involves the initial hydrolysis of isatin to an amino acid, which then condenses with the carbonyl compound and cyclizes. wikipedia.org This could be a strategic approach if the benzoic acid moiety is envisioned at the 4-position of the quinoline ring.

These classical methods provide a toolbox for chemists to construct a variety of substituted quinolines that can serve as precursors for the final target molecule.

Styryl Quinoline Formation via Olefination Reactions

The formation of the vinyl bridge connecting the quinoline and benzoic acid moieties is a critical step. Olefination reactions are commonly employed to create this styryl group. One prominent method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. researchgate.net In the context of synthesizing 2-styryl quinolines, this would typically involve the reaction of a quinaldaldehyde (quinoline-2-carboxaldehyde) with a suitably activated benzoic acid derivative or the reaction of a 2-methylquinoline (B7769805) derivative with a benzaldehyde (B42025) derivative. rsc.org

A tandem Friedländer annulation–Knoevenagel condensation has been reported for the one-pot synthesis of 2-styryl quinolines. rsc.org This approach combines the formation of the quinoline ring and the styryl group in a single synthetic operation, offering increased efficiency. For instance, the reaction of 2-aminobenzophenone, ethyl acetoacetate, and a benzaldehyde derivative can be catalyzed by metal Lewis acids like In(OTf)₃ to yield the desired 2-styryl quinoline. rsc.org

Construction of the Benzoic Acid Scaffold and its Functionalization

The benzoic acid portion of the target molecule can be introduced in several ways. One common precursor is 4-formylbenzoic acid, also known as 4-carboxybenzaldehyde. ontosight.ainbinno.com This compound possesses both an aldehyde group, which can participate in olefination reactions, and a carboxylic acid group. nbinno.com Synthetic methods for 4-formylbenzoic acid include the oxidation of p-xylene (B151628) or the reduction of terephthalic acid derivatives. chemicalbook.commedchemexpress.com

The functionalization of benzoic acid itself is another key strategy. Direct C-H functionalization of benzoic acids, guided by the carboxylate group, has emerged as a powerful tool in organic synthesis. nih.govacs.orgdntb.gov.ua These methods allow for the introduction of various functional groups at the ortho position to the carboxylic acid, which can then be further manipulated. nih.govacs.org For the synthesis of the target molecule, a pre-functionalized benzoic acid, such as 4-bromobenzoic acid or 4-iodobenzoic acid, can be used in cross-coupling reactions.

Coupling Strategies for Assembling Quinoline, Vinyl, and Benzoic Acid Moieties

The final assembly of the 4-(2-(quinolin-2-yl)vinyl)benzoic acid molecule often relies on powerful carbon-carbon bond-forming reactions that couple the pre-synthesized quinoline, vinyl, and benzoic acid fragments.

Wittig and Horner–Wadsworth–Emmons Reactions

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with a high degree of stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgyoutube.comalfa-chemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.org For the synthesis of styryl quinolines, the HWE reaction can be employed by reacting a phosphonate derivative of a 2-methylquinoline with 4-formylbenzoic acid, or by reacting a phosphonate derivative of a substituted benzyl (B1604629) group with quinaldaldehyde. A one-pot synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates has been achieved via a successive Arbuzov/Horner–Wadsworth–Emmons (HWE) reaction. rsc.org

Suzuki-Miyaura and Heck Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex organic molecules. The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide or triflate, is a versatile method for forming carbon-carbon bonds. This reaction could be used to couple a vinylboronic acid derivative of quinoline with a halogenated benzoic acid, or vice versa.

The Heck reaction provides a method for the olefination of aryl halides. researchgate.net It involves the palladium-catalyzed reaction of an alkene with an aryl or vinyl halide. rsc.org This reaction is particularly useful for the synthesis of styryl compounds and could be applied to couple a 2-haloquinoline with 4-vinylbenzoic acid, or 2-vinylquinoline (B1294476) with a 4-halobenzoic acid. ehu.esnih.gov The regioselectivity and efficiency of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. rsc.org

Catalytic Systems and Reaction Condition Optimization in the Synthesis of this compound

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the choice of catalytic systems and the optimization of reaction conditions.

In Friedländer-type syntheses, a variety of catalysts have been explored, including traditional acid and base catalysts, as well as Lewis acids. wikipedia.org More recently, organocatalysts and solid-supported catalysts have been employed to facilitate milder reaction conditions and easier product purification. nih.govbenthamdirect.com For instance, 3-(N-morpholino)propanesulfonic acid (MOPS) supported on acidic alumina (B75360) has been used as an effective catalyst for the Friedländer reaction under microwave irradiation, offering rapid reaction times and high yields. benthamdirect.com

For cross-coupling reactions like the Heck and Suzuki reactions, palladium-based catalysts are most common. The choice of ligand is crucial for the success of these reactions. While phosphine (B1218219) ligands are widely used, recent research has focused on the development of phosphine-free catalyst systems to reduce cost and toxicity. acs.org For example, Pd(quinoline-8-carboxylate)₂ has been identified as an efficient and low-cost, phosphine-free catalyst for Heck and Suzuki reactions. acs.orgscilit.com Optimization of reaction conditions such as solvent, temperature, base, and catalyst loading is essential to maximize the yield and purity of the desired product.

The table below summarizes various catalytic systems used in the synthesis of quinolines and related compounds.

| Reaction Type | Catalyst/Reagent | Conditions | Product |

| Friedländer Synthesis | 3-(N-morpholino)propanesulfonic acid (MOPS)/Al₂O₃ | Microwave irradiation | Substituted quinolines |

| Friedländer-Knoevenagel | In(OTf)₃ | Solvent-free | 2-Styryl quinoline |

| Heck Coupling | Pd(quinoline-8-carboxylate)₂ | Phosphine-free | C-C coupled products |

| Suzuki Coupling | Pd(quinoline-8-carboxylate)₂ | Phosphine-free | C-C coupled products |

Diastereoselective and Enantioselective Synthesis Strategies for Chiral Analogues

The creation of chiral analogues of this compound, which possess specific three-dimensional arrangements, is of significant interest due to the potential for stereospecific interactions with biological targets. Achieving high levels of diastereoselectivity and enantioselectivity often requires the use of chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of the reaction.

While specific literature detailing the diastereoselective and enantioselective synthesis of chiral analogues of this compound is not abundant, general principles of asymmetric synthesis can be applied. Key strategies that could be adapted for this purpose include:

Asymmetric Heck Reaction: The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds, including the vinyl linkage in the target molecule. The use of chiral phosphine ligands, such as derivatives of BINAP, can induce enantioselectivity in the coupling of a quinoline precursor with a vinylbenzoic acid derivative. chim.it The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee). chim.it The development of enantioselective variants of the Heck reaction has become an important tool in the synthesis of natural products and pharmaceuticals. chim.it

Chiral Auxiliaries: An alternative approach involves the temporary attachment of a chiral auxiliary to one of the reactants. This auxiliary directs the stereochemical course of the reaction, and after the desired stereocenter is formed, the auxiliary can be removed. For instance, a chiral alcohol could be used to esterify the benzoic acid moiety, influencing the facial selectivity of a subsequent reaction that forms the vinyl bridge.

Catalytic Asymmetric Wittig-type Reactions: While the standard Wittig reaction is not inherently asymmetric, modifications using chiral phosphines or other chiral reagents can lead to the enantioselective formation of alkenes. The development of such methods would provide a direct route to chiral vinylquinoline derivatives.

Enzymatic Resolutions: A racemic mixture of a chiral analogue could potentially be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two.

The successful implementation of these strategies would require careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reactants, to achieve high yields and stereoselectivity.

Synthesis of Substituted Derivatives of this compound

The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships by modifying different parts of the molecule. Substituents can be introduced on the quinoline ring, the benzoic acid ring, or the vinyl linker. Common synthetic approaches include the use of substituted starting materials in established quinoline-forming reactions or the post-synthetic modification of the parent compound.

Several classical named reactions are employed for the construction of the quinoline scaffold, which can be adapted to produce substituted derivatives:

Doebner-von Miller Reaction: This reaction involves the condensation of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of an acid catalyst. By using substituted anilines or α,β-unsaturated carbonyl compounds, a wide variety of substituted quinolines can be prepared.

Pfitzinger Reaction: This method involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid. nih.gov The use of substituted isatins or carbonyl compounds allows for the introduction of substituents onto the quinoline ring. nih.gov

Friedländer Synthesis: This is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline. This method is also amenable to the use of substituted starting materials.

The vinyl linkage is commonly formed via olefination reactions, such as the Wittig reaction . researchgate.netsemanticscholar.org In a typical synthesis of the parent compound, a phosphonium (B103445) ylide derived from a 4-(halomethyl)benzoic acid ester would be reacted with quinaldine-2-aldehyde. To synthesize substituted derivatives, one could use appropriately substituted versions of these starting materials.

The following table provides examples of synthetic methodologies that can be employed to generate substituted derivatives of this compound.

| Substitution Position | Synthetic Strategy | Reactants | Reference |

| Quinoline Ring | Pfitzinger Reaction | Substituted isatins and pyruvic acid | nih.gov |

| Quinoline Ring | Doebner Hydrogen-Transfer Reaction | Substituted anilines, benzaldehyde, and pyruvic acid | nih.gov |

| Benzoic Acid Ring | Wittig Reaction | Quinaldine-2-aldehyde and substituted 4-(triphenylphosphoniomethyl)benzoic acid salts | researchgate.netsemanticscholar.org |

| Quinoline Ring | Friedländer Synthesis | Substituted 2-aminoaryl ketones and enolizable ketones | rsc.org |

These methods provide a versatile toolkit for the synthesis of a diverse library of substituted this compound derivatives, enabling further investigation into their chemical and biological properties.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, the precise arrangement of atoms and their bonding relationships within 4-(2-(Quinolin-2-yl)vinyl)benzoic acid can be established.

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to each unique proton environment in the molecule. The aromatic region, typically between 7.0 and 9.0 ppm, would be particularly complex, showing signals for the protons on both the quinoline (B57606) and benzoic acid rings.

The two vinyl protons would appear as doublets, a result of spin-spin coupling. The large coupling constant (J-value), typically in the range of 15-18 Hz, would be indicative of a trans (E) configuration of the double bond. The protons on the benzoic acid ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the quinoline ring system would present a more complex pattern of doublets, triplets, and multiplets, reflecting their specific electronic environments and coupling interactions. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy, as specific experimental data for this exact compound is not available in the cited literature.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet | - |

| Quinoline H | 7.5 - 8.5 | Multiplets, Doublets | 7-9 |

| Vinyl H (α to quinoline) | 7.2 - 7.6 | Doublet | 15-18 |

| Vinyl H (β to quinoline) | 7.5 - 7.9 | Doublet | 15-18 |

| Benzoic Acid H (ortho to COOH) | 7.9 - 8.2 | Doublet | ~8 |

| Benzoic Acid H (ortho to vinyl) | 7.6 - 7.8 | Doublet | ~8 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a distinct signal is expected for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing around 167-172 ppm. The aromatic and vinyl carbons would resonate in the range of approximately 110-155 ppm. The specific chemical shifts would be influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic rings. For instance, the carbon atom of the benzene ring attached to the electron-withdrawing carboxylic acid group would be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy, as specific experimental data for this exact compound is not available in the cited literature.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 167 - 172 |

| Quaternary Quinoline C | 145 - 155 |

| Quaternary Benzene C | 130 - 145 |

| Quinoline CH | 120 - 140 |

| Vinyl CH | 125 - 135 |

| Benzoic Acid CH | 125 - 132 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). It would be crucial for tracing the connectivity within the quinoline and benzoic acid spin systems and confirming the coupling between the two vinyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing connectivity across quaternary carbons. For instance, an HMBC experiment would show correlations from the vinyl protons to the quaternary carbons of the quinoline and benzene rings, thus confirming the link between the different structural fragments of the molecule.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption band around 1680-1710 cm⁻¹. docbrown.info

Other key absorptions would include C=C and C=N stretching vibrations from the aromatic quinoline and benzene rings in the 1450-1620 cm⁻¹ region. The trans-vinyl group would show a characteristic C-H out-of-plane bending (wagging) vibration around 960-980 cm⁻¹. C-H stretching vibrations for the aromatic and vinyl protons would be observed above 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=C stretching vibrations of the vinyl group and the aromatic rings are expected to produce strong signals, aiding in the confirmation of the conjugated system.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | 1680-1710 (strong) | Medium |

| Aromatic Rings | C=C/C=N stretch | 1450-1620 (multiple bands) | Strong |

| Vinyl Group | C=C stretch | ~1630 (medium) | Strong |

| trans-Vinyl Group | C-H out-of-plane bend | 960-980 (strong) | Weak |

| Aromatic/Vinyl | C-H stretch | 3000-3100 (medium) | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₈H₁₃NO₂. The expected exact mass of the molecular ion [M]⁺ would be approximately 275.0946 g/mol . myskinrecipes.com

Electron ionization (EI) mass spectrometry would also provide information about the molecule's fragmentation pattern, which can be used to further confirm the structure. The molecular ion peak ([M]⁺) would be expected to be prominent. Key fragmentation pathways would likely include:

Loss of the hydroxyl radical (•OH) from the carboxylic acid group, resulting in an [M-17]⁺ ion.

Loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ ion.

Cleavage at the vinyl bond, leading to fragments corresponding to the quinolinylvinyl and carboxyphenyl moieties.

Single-Crystal X-ray Diffraction Analysis of this compound and Related Compounds

The most definitive method for structural elucidation is single-crystal X-ray diffraction, which provides a precise three-dimensional map of the atomic positions in the solid state. While a crystal structure for the title compound is not available in the cited literature, analysis of closely related compounds provides significant insight into its expected solid-state conformation.

For example, the crystal structure of a similar molecule, methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate, confirms the E (trans) conformation about the C=C double bond. nih.gov In this related structure, the quinoline ring system and the benzene ring are not coplanar, exhibiting a dihedral angle of 29.22°. nih.gov A similar twisted conformation would be expected for this compound due to steric interactions.

A crucial feature in the crystal structures of benzoic acids is the formation of centrosymmetric hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate via strong O-H···O hydrogen bonds. nih.gov It is highly probable that this compound would also crystallize in such a dimeric fashion, which significantly influences the molecular packing in the crystal lattice.

Molecular Conformation and Geometrical Parameters

The analysis of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate reveals a distinct molecular geometry. The molecule adopts an E conformation with respect to the central C=C double bond. nih.gov This configuration is a common feature in related stilbene-like derivatives.

A key geometrical parameter is the dihedral angle between the quinoline and benzene ring systems. In the case of the methyl benzoate (B1203000) analog, these two aromatic moieties are not coplanar, exhibiting an inclination of 29.22 (7)°. nih.gov This twist is a result of the steric hindrance and electronic interactions between the two bulky ring systems. The linkage between these rings is facilitated by a vinyl bridge. The C=C double bond length is approximately 1.321 (2) Å. The adjacent C-C single bonds connecting the vinyl group to the aromatic rings have lengths of 1.463 (2) Å and 1.466 (2) Å, which are shorter than a typical C-C single bond, indicating a degree of electronic conjugation across the molecule. nih.gov

| Parameter | Value (Å or °) |

|---|---|

| C=C Bond Length | 1.321 (2) |

| C-C Bond Length (Quinoline-Vinyl) | 1.466 (2) |

| C-C Bond Length (Vinyl-Benzene) | 1.463 (2) |

| Dihedral Angle (Quinoline-Benzene) | 29.22 (7) |

Crystal Packing Architectures and Supramolecular Interactions

The crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate is characterized by the formation of well-defined supramolecular architectures. The primary motif observed is the formation of inversion dimers. nih.gov These dimers are established through intermolecular hydrogen bonds, creating a robust and repeating structural unit within the crystal lattice.

Analysis of Intermolecular Hydrogen Bonding and Aromatic Interactions

A detailed look at the crystal packing of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate reveals specific intermolecular interactions that dictate the supramolecular assembly. Pairs of O-H···O hydrogen bonds are responsible for the formation of the previously mentioned inversion dimers. nih.gov In this analog, the hydroxyl group of one molecule interacts with an oxygen atom of a neighboring molecule. This interaction is characterized by a specific ring motif denoted as R22(28). nih.gov

| Interaction Type | Description |

|---|---|

| O-H···O Hydrogen Bonds | Forms inversion dimers with an R22(28) ring motif. |

| C-H···O Hydrogen Bonds | Links the inversion dimers to form sheets. |

| C-H···π Interactions | Contributes to the formation of sheets and overall crystal stability. |

Electronic and Photophysical Properties of 4 2 Quinolin 2 Yl Vinyl Benzoic Acid Analogues

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitionsnih.gov

The absorption of ultraviolet and visible light by organic molecules corresponds to the excitation of valence electrons from lower to higher energy levels. shu.ac.uktanta.edu.eg In molecules like 4-(2-(quinolin-2-yl)vinyl)benzoic acid analogues, which contain π-systems and atoms with non-bonding electrons (n-electrons), the most significant electronic transitions are typically π → π* and n → π*. shu.ac.uklibretexts.org

The UV-Vis absorption spectra of these compounds are dominated by intense bands that are characteristic of π → π* transitions within the conjugated quinoline (B57606) and styryl systems. semanticscholar.org For instance, a related compound, Quinolin-8-yl 2-hydroxybenzoate, shows a distinct absorption band between 306–308 nm, which is attributed to both π-π* and n-π* electronic transitions. semanticscholar.org These transitions involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The position and intensity of these absorption bands are influenced by the specific substitution pattern on the quinoline and benzoic acid rings.

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 300 - 400 | High-intensity absorption corresponding to the excitation of electrons in the conjugated π-system. |

| n → π | 300 - 350 | Lower-intensity absorption involving non-bonding electrons on the nitrogen atom of the quinoline ring. semanticscholar.org |

Fluorescence and Luminescence Propertiesnih.govnih.gov

Many quinoline-based stilbene (B7821643) analogues exhibit fluorescence, a phenomenon where the molecule emits light after absorbing photons. This property is highly sensitive to the molecular structure and its environment.

Upon excitation, these molecules can relax to the ground state by emitting photons, resulting in a fluorescence spectrum. Analogues such as 2-[2-(pyridin-4-yl)vinyl]quinolines display blue-green luminescence, with emission maxima (λmax) appearing in the range of 438-512 nm. researchgate.net

The efficiency of this emission is quantified by the fluorescence quantum yield (φ), which is the ratio of photons emitted to photons absorbed. The quantum yield is significantly influenced by the molecular structure. For example, the substitution of a hydroxyl group in 2-styryl-8-hydroxyquinoline with methyl or benzyl (B1604629) groups leads to a substantial increase in the quantum yield, with values reaching as high as 0.41. researchgate.net This is often due to the blocking of non-radiative decay pathways, such as excited-state intramolecular proton transfer (ESIPT). researchgate.net

| Compound | Emission Maxima (λmax, nm) | Fluorescence Quantum Yield (φ) |

|---|---|---|

| 2-Styryl-8-hydroxyquinoline | 438 - 512 | Low |

| Methyl derivative of 2-styryl-8-hydroxyquinoline | 438 - 512 | 0.16 - 0.41 |

| Benzyl derivative of 2-styryl-8-hydroxyquinoline | 438 - 512 | 0.16 - 0.41 |

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. The emission spectra of quinoline-vinyl compounds are often sensitive to the polarity of the solvent. semanticscholar.org This effect arises from the differential solvation of the ground and excited states of the molecule. semanticscholar.org

In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent, leading to a red-shift (bathochromic shift) in the emission spectrum. tanta.edu.egsemanticscholar.org Conversely, in nonpolar solvents, a blue-shift (hypsochromic shift) may be observed. Studies on related quinoline derivatives show that solute-solvent interactions are governed by solvent polarity for absorption spectra and by solvent acidity for fluorescence spectra. semanticscholar.org Non-specific interactions like dispersion-polarization forces also play a significant role in controlling the spectral shifts. semanticscholar.org

Photochemical Reactivity and Photoisomerization Studiesnih.gov

Beyond light absorption and emission, these compounds can undergo chemical transformations upon irradiation, a field known as photochemistry. Key reactions include photoisomerization and photodimerization, particularly in the solid state. nih.govresearchgate.net

In the crystalline state, the spatial arrangement of molecules is fixed, which can lead to highly specific photochemical reactions. iupac.org For stilbene-like molecules such as this compound, a common solid-state reaction upon UV irradiation is photodimerization. rsc.orgnih.gov The outcome of this reaction is governed by the packing of the molecules in the crystal lattice, a concept known as topochemical control. nih.gov For a reaction to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å. nih.gov

A specific and well-studied type of photodimerization is the [2+2] cycloaddition, where two alkene units react to form a cyclobutane (B1203170) ring. researchgate.netlibretexts.org In the solid state, this reaction can proceed from a single crystal to another single crystal (SCSC), yielding a product with high regio- and stereospecificity. nih.gov

For (E)-4-styrylquinolines, irradiation in the solid state can yield an rctt (regio-cis,trans,trans) isomer of a 1,2,3,4-tetrasubstituted cyclobutane. rsc.org This specific isomer forms from the cycloaddition of centrosymmetric "head-to-tail" dimeric pairs that are pre-organized in the crystal lattice. rsc.org The presence of solvent molecules within the crystal can significantly influence the molecular packing and, consequently, the feasibility of the [2+2] cycloaddition reaction. rsc.org For example, benzene (B151609) solvate molecules can create a flexible environment that facilitates the reaction without destroying the crystal. rsc.org

Nonlinear Optical (NLO) Properties and Two-Photon Absorption Cross Sections

The nonlinear optical (NLO) properties of organic chromophores are of significant interest for applications in optical communications, data storage, and bio-imaging. In particular, third-order NLO properties, such as two-photon absorption (2PA), are crucial for technologies like 3D microfabrication and photodynamic therapy. For analogues of this compound, the extended π-conjugation and the inherent donor-acceptor character are expected to give rise to substantial NLO effects.

Research into stilbazolium derivatives, which are structurally analogous to the quinolinyl-vinyl-benzoic acid framework, has provided valuable insights. These compounds often exhibit large third-order optical nonlinearities. For instance, stilbazolium derivatives are known to possess significant reverse saturable absorption and self-defocusing properties, with third-order susceptibility (χ³) values being notably high. mdpi.com The presence of an ethylenic bridge connecting electron-donating and accepting groups is a major contributor to the high NLO response in these molecules. mdpi.com

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in predicting and understanding the NLO properties of such compounds. These calculations can provide values for the first and second hyperpolarizabilities (β and γ, respectively), which are molecular-level indicators of NLO activity. For example, computational studies on novel quinolinone derivatives have demonstrated their potential as third-order NLO materials. mdpi.com

Two-photon absorption (2PA) is a process where a molecule simultaneously absorbs two photons, leading to an electronic excitation that would typically require a single photon of twice the energy. The efficiency of this process is quantified by the 2PA cross-section (σ₂). Quinoline derivatives have been explored as 2PA-sensitive photoremovable protecting groups, where structural modifications have been shown to enhance their photochemical properties, including the 2PA uncaging action cross-section (δu). acs.org

In a study of 5-phenylisoindolo[2,1-a]quinoline dyes, which share some structural similarities with the target compound's extended aromatic system, 2PA cross-sections were measured to be as high as 56 GM (Goeppert-Mayer units). nih.govacs.org Furthermore, a quinoline-based two-photon fluorescent probe, QZn, designed for detecting intracellular zinc ions, displayed a 2PA action cross-section of 51 GM at 820 nm. nih.gov These findings underscore the potential of the quinoline moiety in designing efficient two-photon absorbing materials.

The tables below present data on the nonlinear optical properties and two-photon absorption cross-sections for a selection of analogous compounds.

Table 1: Third-Order Nonlinear Optical Properties of a Stilbazolium Derivative (MMPI) mdpi.com

| Property | Value |

| Nonlinear Absorption Coefficient (β) | 7.25069 × 10⁻⁵ cm/W |

| Nonlinear Refractive Index (n₂) | 3.03311 × 10⁻⁹ cm²/W |

| Third-Order Susceptibility (χ³) | 7.87636 × 10⁻⁶ esu |

Table 2: Two-Photon Absorption Properties of Quinoline Analogues

| Compound | 2PA Cross-Section (σ₂) (GM) | Wavelength (nm) | Reference |

| 5-Phenylisoindolo[2,1-a]quinoline Derivative | up to 56 | 973 | nih.govacs.org |

| QZn (Quinoline-based fluorescent probe) | 51 | 820 | nih.gov |

The data indicates that modifications to the donor and acceptor strengths, as well as the nature of the π-conjugated bridge, can significantly tune the NLO and 2PA properties of these molecules. For the analogues of this compound, it is anticipated that similar structure-property relationships will hold, offering a pathway to design materials with tailored optical nonlinearities.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine properties like orbital energies, charge distribution, and electrostatic potential, which are crucial for understanding chemical reactivity and intermolecular interactions. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govacs.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small gap indicates a molecule is more reactive and polarizable. nih.govresearchgate.net For 4-(2-(Quinolin-2-yl)vinyl)benzoic acid, the conjugated system spanning the quinoline (B57606) and benzoic acid moieties is expected to influence the HOMO-LUMO gap significantly. DFT calculations for similar conjugated organic molecules provide reference points for the expected energy values.

Table 1: Representative HOMO-LUMO Gaps for Related Compounds

| Compound Structure | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzoic Acid Derivative | -7.0 | -1.5 | 5.5 |

| Quinoline Derivative | -6.2 | -2.1 | 4.1 |

Note: The data in this table is illustrative and represents typical values for compound classes related to this compound, derived from computational studies on similar structures.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It is used to predict how molecules will interact with each other, identifying regions that are rich or poor in electrons. researchgate.net In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.netyoutube.com

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring, as these are the most electronegative atoms. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogen atoms attached to the aromatic rings. researchgate.net

Charge Distribution and Dipole Moments

The carboxylic acid group and the quinoline nitrogen atom act as electron-withdrawing centers, creating localized negative charges. The vinyl bridge facilitates electronic communication across the molecule. The magnitude and direction of the dipole moment are important factors in solubility, intermolecular interactions, and the molecule's behavior in an external electric field. actascientific.com

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) are crucial for understanding molecular recognition, crystal packing, and biological activity. NCI analysis, often based on the reduced density gradient (RDG), is a computational method used to visualize and characterize weak interactions like hydrogen bonds, van der Waals forces, and steric repulsion within a molecule or between molecules. researchgate.netmdpi.com

In NCI plots, large, low-density gradient isosurfaces highlight noncovalent interactions. These surfaces are color-coded: blue typically indicates strong attractive interactions like hydrogen bonds, green signifies weaker van der Waals interactions, and red denotes steric clashes or repulsive interactions. researchgate.net For this compound, NCI analysis would reveal potential intramolecular hydrogen bonding involving the carboxylic acid group and intermolecular interactions, such as π-π stacking between the aromatic quinoline and benzene (B151609) rings, which are critical for its solid-state structure and interactions with biological targets. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govekb.eg It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. nih.govmdpi.com

Derivatives of quinoline and benzoic acid have been investigated as inhibitors for a wide range of biological targets. semanticscholar.orgscielo.br Docking studies involving this compound would involve placing the molecule into the binding site of a target protein and scoring the interaction. Potential targets could include kinases, proteases, or DNA, given the known activities of related compounds. mdpi.comnih.gov The simulations can identify key interactions, such as hydrogen bonds formed by the carboxylic acid group or π-stacking involving the quinoline ring, that contribute to binding affinity. scielo.brresearchgate.net

Table 2: Potential Biological Targets and Key Interactions for Quinoline/Benzoic Acid Derivatives

| Target Class | Example Target | Key Interacting Residues | Predicted Binding Interactions |

|---|---|---|---|

| Kinase | BCR-ABL | Met318, Thr315, Phe382 | Hydrogen bonding, π-π stacking |

| Protease | SARS-CoV-2 Mpro | His41, Cys145, Glu166 | Hydrogen bonding, hydrophobic interactions |

Note: This table summarizes findings from docking studies on compounds structurally related to this compound and suggests plausible interaction scenarios for the title compound. mdpi.comscielo.br

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, flexibility, and the stability of ligand-receptor complexes. nih.gov

Quantum Chemical Parameters for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules. For this compound, these calculations can elucidate the distribution of electrons and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. The MEP map provides a visual representation of the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (potential sites for electrophilic attack) and blue areas indicating regions of low electron density (potential sites for nucleophilic attack).

While specific DFT calculations for this compound are not extensively reported in the public domain, data from structurally related quinoline and benzoic acid derivatives can provide valuable insights. For instance, studies on similar π-conjugated systems often reveal a delocalized electron density across the molecule, influencing its reactivity.

Below is an illustrative data table of typical quantum chemical parameters that could be expected for a molecule like this compound, based on computational studies of analogous compounds.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.7 eV |

| Ionization Potential (I) | -EHOMO | 6.2 eV |

| Electron Affinity (A) | -ELUMO | 2.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.35 eV |

| Chemical Hardness (η) | (I - A) / 2 | 1.85 eV |

| Softness (S) | 1 / (2η) | 0.27 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 5.11 eV |

These values are hypothetical and serve as examples based on calculations for structurally similar molecules.

Theoretical Studies of Tautomerism and Proton Transfer

Tautomerism and proton transfer are fundamental processes that can significantly influence the chemical and photophysical properties of this compound. Theoretical studies can model these phenomena, providing insights into the stability of different tautomers and the energy barriers associated with proton transfer.

For this compound, two primary sites are of interest for tautomerism and proton transfer: the quinoline nitrogen and the carboxylic acid group.

Quinoline Tautomerism: The quinoline ring system can potentially exhibit tautomerism, particularly if a hydroxyl group were present. However, in the specified molecule, the quinoline nitrogen is a potential proton acceptor. Theoretical calculations on related quinoline derivatives have explored the protonation of the nitrogen atom, which can be crucial in understanding its behavior in different chemical environments.

Carboxylic Acid Proton Transfer: The carboxylic acid group is a classic site for proton transfer. It can exist in its protonated form (-COOH) or be deprotonated to form a carboxylate anion (-COO⁻). Furthermore, in the presence of a suitable proton acceptor within the same molecule, intramolecular proton transfer can occur. In the case of this compound, an excited-state intramolecular proton transfer (ESIPT) from the carboxylic acid to the quinoline nitrogen is a plausible mechanism that could be investigated theoretically.

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), can model the potential energy surfaces of the ground and excited states to explore the feasibility of such ESIPT processes. These studies can predict whether the proton transfer is energetically favorable and what impact it has on the molecule's fluorescence properties. For instance, the appearance of a large Stokes-shifted emission band in the fluorescence spectrum can be a signature of ESIPT.

Below is a table summarizing potential tautomeric forms and proton transfer pathways that could be theoretically investigated for this compound.

| Process | Description | Expected Outcome from Theoretical Studies |

| Protonation of Quinoline | Addition of a proton to the nitrogen atom of the quinoline ring. | Determination of the proton affinity and the change in electronic structure upon protonation. |

| Deprotonation of Carboxylic Acid | Removal of the acidic proton from the -COOH group. | Calculation of the pKa value and analysis of the stability of the resulting carboxylate anion. |

| Intramolecular Proton Transfer | Transfer of the carboxylic acid proton to the quinoline nitrogen, potentially in an excited state (ESIPT). | Modeling of the potential energy surfaces to determine the energy barrier for proton transfer and the relative stability of the tautomers in both ground and excited states. |

These computational investigations are crucial for designing molecules with specific photophysical or chemical properties and for interpreting experimental observations.

Biological Activity Studies: in Vitro and Mechanistic Focus

In Vitro Evaluation against Specific Biological Targets or Cell Lines

Anticancer Activity in Cultured Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

Quinoline (B57606) derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, a series of quinoline-tethered cis-vinyl triamide hybrids were evaluated for their efficacy against the MCF-7 breast adenocarcinoma cell line. nih.govrsc.org Several of these compounds exhibited potent antiproliferative activity, with some showing IC50 values as low as 1.87 μM. nih.govrsc.org These findings highlight the potential of the quinoline scaffold in the development of novel anticancer agents.

Another quinoline derivative, identified as DFIQ, has shown the ability to induce cell death in non-small-cell lung cancer (NSCLC) models, with IC50 values of 4.16 μM at 24 hours and 2.31 μM at 48 hours. nih.gov Furthermore, the compound PQ1, a 6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline, has been reported to reduce the viability of cancer cells, including T47D breast cancer cells. nih.govresearchgate.net

Anticancer Activity of Quinoline Derivatives

| Compound Class | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Quinoline-tethered cis-vinyl triamide hybrid | MCF-7 | 1.87 μM | nih.govrsc.org |

| DFIQ | NSCLC | 4.16 μM (24h), 2.31 μM (48h) | nih.gov |

| PQ1 | T47D | Not specified | nih.govresearchgate.net |

Antimicrobial and Anti-Influenza Virus Activity

The quinoline core is a key feature in many antibacterial and antifungal agents. biointerfaceresearch.com Novel quinoline derivatives have been synthesized and evaluated for their antimicrobial properties, showing promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govapjhs.com For example, certain quinoline-2-one derivatives have demonstrated significant antibacterial action against multidrug-resistant Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.75 μg/mL. nih.gov Some iodo-quinoline derivatives have also shown antibacterial effects against S. epidermidis and antifungal activity against C. parapsilosis. mdpi.com

In the realm of antiviral research, quinoline derivatives have been identified as potential inhibitors of the influenza virus. nih.govnih.gov From a high-throughput screening, an orally bioavailable quinoline derivative was developed that exhibited nanomolar activity against influenza, a significant improvement from the initial micromolar range activity. nih.gov Other studies have also identified isoquinolone derivatives with inhibitory effects against both influenza A and B viruses by targeting viral RNA replication. mdpi.com

Antimicrobial and Antiviral Activity of Quinoline Derivatives

| Compound Class | Target Organism/Virus | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| Quinoline-2-one derivatives | MRSA | MIC | 0.75 μg/mL | nih.gov |

| Iodo-quinoline derivatives | S. epidermidis, C. parapsilosis | MIC | Varies | mdpi.com |

| Orally bioavailable quinoline derivative | Influenza | IC50 | Nanomolar range | nih.gov |

| Isoquinolone derivatives | Influenza A and B | EC50 | 0.2 - 0.6 µM | mdpi.com |

Enzyme Inhibition Studies (e.g., RNA Polymerase, DNA Gyrase, DHFR, Abl Kinase, NADH-Dehydrogenase)

Quinoline derivatives have been shown to inhibit a variety of enzymes crucial for the survival and proliferation of pathogens and cancer cells.

DNA Gyrase: Quinolones are well-known inhibitors of DNA gyrase, an essential bacterial enzyme. nih.gov They act by stabilizing the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks. nih.gov Novel quinoline derivatives have been synthesized and shown to have potent inhibitory activity against E. coli DNA gyrase, with IC50 values in the low micromolar range, suggesting this as a mechanism for their antimicrobial action. nih.gov

RNA Polymerase: Certain quinoline-based compounds have demonstrated inhibitory activity against both DNA and RNA polymerases. biorxiv.orgnih.govbiorxiv.org For instance, some quinoline and quinazoline (B50416) derivatives were found to inhibit viral RNA synthesis by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov

Abl Kinase: The quinoline scaffold is present in the Abl kinase inhibitor bosutinib. nih.gov Hybrids of the known Abl kinase inhibitor imatinib (B729) with quinoline have been synthesized and evaluated, with some showing potent activity against the K562 cell line, which expresses the BCR-ABL fusion protein. nih.govresearchgate.net Styrylquinazoline derivatives have also been identified as inhibitors of ABL kinase. doaj.orgnih.gov

NADH-Dehydrogenase: Quinolinyl pyrimidines have been identified as potent inhibitors of Type II NADH-dehydrogenase (NDH-2), an essential respiratory enzyme in Mycobacterium tuberculosis. acs.orgnih.gov Structure-activity relationship studies have shown a good correlation between enzyme inhibition and cellular potency against M. tuberculosis. nih.gov

Enzyme Inhibition by Quinoline Derivatives

| Enzyme Target | Compound Class | Potency (IC50) | Reference |

|---|---|---|---|

| DNA Gyrase | Novel quinoline derivatives | 3.39 μM | nih.gov |

| RNA Polymerase (SARS-CoV-2 RdRp) | Quinoline/quinazoline derivatives | Not specified | nih.gov |

| Abl Kinase | Imatinib-quinoline hybrids | 0.9 µM (CC50) | nih.govresearchgate.net |

| NADH-Dehydrogenase (NDH-2) | Quinolinyl pyrimidines | As low as 40 nM | acs.orgnih.gov |

Mechanistic Investigations of Cellular Effects

Induction of Apoptosis and Related Pathways (e.g., Caspase Activation)

A significant mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Studies on quinoline-tethered cis-vinyl triamide hybrids have shown that they can induce cellular apoptosis through a mitochondrial-dependent pathway in MCF-7 cells. nih.govrsc.org This involves a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade. nih.govrsc.org

The quinoline derivative PQ1 has been shown to induce apoptosis in T47D breast cancer cells by activating both the extrinsic and intrinsic apoptotic pathways, evidenced by the activation of caspase-8 and caspase-9, respectively. nih.govresearchgate.net Activation of these initiator caspases leads to the cleavage and activation of the executioner caspase, caspase-3. nih.govresearchgate.net Furthermore, some triazole-bridged quinoline derivatives have been found to induce apoptosis in the pathogenic yeast Candida auris. rsc.org

Interactions with Nucleic Acids (e.g., DNA binding, G-quadruplex stabilization)

The interaction with nucleic acids is another important aspect of the biological activity of quinoline derivatives. Some 1OH-pyrrolizino[1,2-b]quinolines have been shown to intercalate into DNA, a mechanism that can interfere with DNA replication and transcription, leading to antiproliferative effects. nih.gov Other studies have also demonstrated that certain quinoline-based compounds can intercalate into DNA, leading to the inhibition of various DNA-acting enzymes. biorxiv.orgnih.govbiorxiv.org

Furthermore, several quinoline derivatives have been investigated for their ability to bind to and stabilize G-quadruplex structures. nih.govrsc.org These are non-canonical secondary structures found in guanine-rich regions of DNA, such as in the promoter regions of oncogenes like c-myc. nih.gov Stabilization of these G-quadruplexes can lead to the down-regulation of the corresponding oncogene, providing a novel strategy for anticancer drug design. nih.gov Quindoline derivatives, for example, have been shown to stabilize G-quadruplexes in the c-myc promoter, leading to its down-regulation in HepG2 cells. nih.gov These derivatives have also demonstrated potent antiviral activity against Herpes Simplex Virus 1 by stabilizing viral G4s. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of quinoline-vinyl derivatives is significantly influenced by their structural features. Structure-activity relationship (SAR) studies on quininib (B610386) and its analogs have provided valuable information on the impact of various structural modifications.

Impact of Quinoline Ring Substitution on Activity

The quinoline ring is a crucial pharmacophore in this class of compounds. While specific SAR studies on substitutions on the quinoline ring of 4-(2-(Quinolin-2-yl)vinyl)benzoic acid are not detailed in the available literature, the general importance of the quinoline moiety in the biological activity of related compounds is well-established. For instance, in other series of quinoline derivatives, substitutions on the quinoline ring have been shown to modulate activity against various targets, including cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). The nature and position of these substituents can influence the compound's potency and selectivity.

Role of the Vinyl Linkage Configuration (E/Z Isomerism)

The configuration of the vinyl linkage between the quinoline and the phenyl ring plays a significant role in the biological activity of these compounds. The naturally more stable E-isomer (trans) of quininib has been extensively studied and demonstrates potent anti-angiogenic effects. nih.gov Interestingly, the corresponding Z-isomer (cis) also exhibits biological activity, indicating that both configurations can be accommodated by the biological target. nih.gov Studies on quininib analogs have shown that the Z-isomer can also significantly inhibit developmental angiogenesis. nih.gov This suggests that the spatial arrangement of the quinoline and phenyl moieties, dictated by the vinyl bridge, is a critical determinant of biological potency.

Influence of Benzoic Acid Moiety Modifications

The nature of the substituent on the phenyl ring is a key factor in determining the biological activity of these compounds. In the case of the well-studied analog quininib, a hydroxyl group at the ortho position of the phenyl ring is present. nih.gov For the subject compound of this article, a carboxylic acid group is present at the para position.

While direct comparative studies are scarce, research on analogs of quininib provides some clues. For instance, moving the hydroxyl group from the ortho to the para position on the phenyl ring of quininib has been shown to affect its anti-angiogenic activity. nih.gov The replacement of the hydroxyl group with a carboxylic acid introduces a different electronic and steric profile, which would be expected to influence the compound's interaction with its biological targets. The carboxylic acid moiety could potentially form different hydrogen bonding interactions within the receptor binding pocket compared to a hydroxyl group.

General studies on benzoic acid derivatives have shown that modifications to the benzoic acid moiety can significantly impact biological activity by altering properties such as acidity, lipophilicity, and the potential for specific interactions with target proteins.

Data on Related Compounds

To provide a clearer picture of the structure-activity relationships, the following table summarizes the findings from studies on quininib and its analogs. It is important to reiterate that this data is not directly from studies on this compound but on closely related structures.

| Compound/Modification | Key Finding | Reference |

| Quininib (2-[(E)-2-(quinolin-2-yl)vinyl]phenol) | Potent inhibitor of developmental angiogenesis. | nih.gov |

| Quininib (Z-isomer) | Exhibits significant anti-angiogenic activity. | nih.gov |

| Quininib Analog (hydroxyl at para-position) | Altered anti-angiogenic activity compared to ortho-hydroxyl. | nih.gov |

| Quininib Analog (bromo substitution on phenol) | Modifications on the phenyl ring impact activity. | nih.gov |

Applications in Advanced Materials and Chemical Biology Tools

Development of Fluorescent Probes and Sensors Based on Quinoline-Vinyl-Benzoic Acid Scaffold

The quinoline (B57606) moiety, a key component of the 4-(2-(Quinolin-2-yl)vinyl)benzoic acid structure, is a well-established fluorophore. Its rigid and planar structure, combined with a high quantum yield, makes it an excellent candidate for the design of fluorescent probes and sensors. acs.org The vinyl-benzoic acid component of the scaffold provides a versatile handle for further chemical modification, allowing for the attachment of specific recognition units for various analytes.

Derivatives of the quinoline scaffold have been successfully employed in the development of highly selective and sensitive fluorescent sensors for the detection of metal ions. acs.org For instance, novel quinoline derivatives have been designed to exhibit a significant fluorescence quenching effect upon binding to ferric ions (Fe³⁺), enabling their quantitative analysis. acs.org This sensing mechanism often involves the formation of a complex between the quinoline derivative and the metal ion, which alters the electronic properties of the fluorophore and, consequently, its fluorescence emission.

The general principle behind the design of such sensors involves the integration of a metal ion binding site with the quinoline fluorophore. The binding event triggers a change in the photophysical properties of the molecule, such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a measurable change in the fluorescence signal. The vinyl-benzoic acid portion of the this compound scaffold can be readily functionalized to incorporate chelating agents, thereby tailoring the sensor's selectivity towards specific metal ions.

Table 1: Examples of Quinoline-Based Fluorescent Sensors and their Properties

| Quinoline Derivative | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Chemically Modified Quinoline Fluorophore | Fe³⁺ | Fluorescence Quenching | acs.org |

| 8-Hydroxyquinoline Derivatives | Zn²⁺ | Chelation-Enhanced Fluorescence | zendy.io |

| Bisquinoline Acyl Hydrazone | Zn²⁺ | Aggregation-Induced Emission | nih.gov |

Utilization in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Quinoline and its derivatives have garnered significant attention for their potential applications in optoelectronic devices, particularly in the field of organic light-emitting diodes (OLEDs). researchgate.net Their inherent optical properties, stemming from the extensive delocalization of electrons within the aromatic system, make them suitable candidates for use as emitters or charge-transporting materials in OLEDs. researchgate.net

The electroluminescent properties of materials are crucial for their performance in OLEDs. While specific data for this compound is not extensively reported, the broader class of quinoline derivatives has shown promise. For example, benzo[g]quinoline derivatives have been synthesized and utilized as emitting materials in multilayered OLEDs, demonstrating efficient emission. researchgate.net These devices have exhibited notable performance metrics, including luminous efficiency, power efficiency, and external quantum efficiency. researchgate.net

The vinyl-benzoic acid moiety in this compound could play a dual role in OLED applications. The vinyl group extends the conjugation of the quinoline core, which can influence the emission wavelength and quantum efficiency. The benzoic acid group, on the other hand, could be used to anchor the molecule to electrode surfaces or to modify its solubility and film-forming properties, which are critical for the fabrication of high-performance OLEDs. Furthermore, benzoic acid itself has been used to treat conducting polymers like PEDOT:PSS to enhance their conductivity for use as electrodes in flexible OLEDs. nih.gov

Table 2: Performance of an OLED Device Using a Benzo[g]quinoline Derivative Emitter

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Luminous Efficiency | 3.58 cd/A | 20 mA/cm² | researchgate.net |

| Power Efficiency | 1.11 lm/W | 20 mA/cm² | researchgate.net |

| External Quantum Efficiency | 1.08% | 20 mA/cm² | researchgate.net |

Application in Photoremovable Protecting Groups (PPGs) with Two-Photon Excitation

Photoremovable protecting groups (PPGs), also known as photocages, are powerful tools in chemical biology that allow for the spatial and temporal control over the release of bioactive molecules. The quinoline scaffold has emerged as a promising core for the development of PPGs that can be cleaved with two-photon excitation (2PE). This advanced technique utilizes near-infrared light, which offers deeper tissue penetration and reduced photodamage compared to conventional one-photon excitation.

The general mechanism involves the attachment of a bioactive molecule to the quinoline-based PPG through a photolabile linker. Upon irradiation with a focused laser beam, the PPG absorbs two photons simultaneously, leading to a photochemical reaction that cleaves the linker and releases the active molecule. The efficiency of this process is determined by the two-photon uncaging action cross-section (δu), which is a product of the two-photon absorption cross-section (δa) and the quantum yield of the photochemical reaction (Φu).

Systematic structural modifications to the (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) chromophore, a quinoline-based PPG, have demonstrated that substituents at the C4 position can significantly enhance the two-photon uncaging efficiency. While this compound itself has not been explicitly studied as a PPG, its quinoline core suggests its potential in this application. In such a design, the vinyl-benzoic acid moiety would act as the leaving group, being released upon two-photon excitation. The electronic properties of the vinyl linker and the benzoic acid group would influence the efficiency of the photocleavage reaction.

Table 3: Properties of Optimized Quinoline-Based Photoremovable Protecting Groups

| Property | Value | Significance | Reference |

|---|---|---|---|

| Two-Photon Uncaging Action Cross-Section (δu) | up to 2.64 GM | High efficiency of photorelease | |

| Quantum Yield (Φu) | up to 0.88 | Efficient photochemical reaction |

Integration into Functional Polymers and Coordination Polymers

The bifunctional nature of this compound, possessing both a polymerizable vinyl group and a coordinating carboxylic acid group, makes it an attractive monomer for the synthesis of functional polymers and coordination polymers.

The vinyl group can participate in polymerization reactions, such as free-radical polymerization, to form polymers with quinoline-vinyl-benzoic acid units as pendant groups. These functional polymers could exhibit interesting photophysical properties derived from the quinoline chromophore, making them suitable for applications in areas such as organic electronics, sensing, and bioimaging. Poly(4-vinylbenzoic acid) itself is a known polymer, and the incorporation of the quinoline moiety would add significant functionality.

The carboxylic acid group of the molecule can act as a ligand to coordinate with metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). N-heterocyclic polycarboxylic acids are well-known for their ability to form stable complexes with a variety of metal ions. The resulting coordination polymers can exhibit diverse structures and properties, depending on the coordination geometry of the metal ion and the bridging mode of the ligand. These materials have potential applications in catalysis, gas storage, and separation.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes for Enhanced Yields and Selectivity

Future research will likely focus on the development of more efficient and sustainable methods for the synthesis of 4-(2-(Quinolin-2-yl)vinyl)benzoic acid and its derivatives. While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been foundational, they often require harsh conditions and can result in modest yields.

Modern synthetic strategies are expected to move towards greener and more atom-economical approaches. This includes the exploration of:

Microwave-assisted and ultrasound-promoted synthesis: These techniques can significantly reduce reaction times and improve yields.

Catalyst-free and solvent-free conditions: The development of synthetic protocols that minimize or eliminate the use of hazardous solvents and catalysts is a key goal of green chemistry.

Palladium-catalyzed cross-coupling reactions: Methods such as the Heck and Suzuki reactions could be further optimized for the specific synthesis of styrylquinolines, offering high selectivity and functional group tolerance.

The table below summarizes some modern synthetic approaches that could be adapted and optimized for the synthesis of this compound.

| Synthetic Approach | Potential Advantages | Key Considerations |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. | Optimization of reaction conditions for specific substrates. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. | Scalability of the reaction. |

| Ultrasound-Promoted Synthesis | Enhanced reaction rates, milder conditions. | Equipment availability and scalability. |

| Green Catalysis | Use of environmentally benign catalysts, recyclability. | Catalyst efficiency and stability. |

Advanced Spectroscopic and Imaging Techniques for Deeper Structural Understanding

A comprehensive understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its behavior and designing new applications. Future research will likely employ a suite of advanced spectroscopic techniques to gain deeper insights.